molecular formula C19H33N3O3S B6001755 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine

Cat. No.: B6001755
M. Wt: 383.6 g/mol
InChI Key: KYJKWDKAPOAUAR-UHFFFAOYSA-N
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Description

1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine is a complex organic compound with a unique structure that combines a piperidine ring, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the cyclohexylmethyl group, and the attachment of the piperidine ring. Each step requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities with high purity, suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, such as halides or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.

    Medicine: If found to have therapeutic properties, the compound could be developed into a pharmaceutical agent for treating specific diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and thereby affecting biological pathways. Detailed studies would be required to elucidate the exact mechanism, including molecular docking studies, biochemical assays, and in vivo experiments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[[3-(Cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine include other imidazole and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. This uniqueness could make it particularly valuable for specific applications where other compounds fall short.

Properties

IUPAC Name

1-[[3-(cyclohexylmethyl)-2-methylsulfonylimidazol-4-yl]methyl]-3-(methoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O3S/c1-25-15-17-9-6-10-21(12-17)14-18-11-20-19(26(2,23)24)22(18)13-16-7-4-3-5-8-16/h11,16-17H,3-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJKWDKAPOAUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CC2=CN=C(N2CC3CCCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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